molecular formula C26H29N3O5 B2837439 2-(1,3-dioxoisoindolin-2-yl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide CAS No. 921778-43-0

2-(1,3-dioxoisoindolin-2-yl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide

Cat. No.: B2837439
CAS No.: 921778-43-0
M. Wt: 463.534
InChI Key: RFJFDQDBPKGYRZ-UHFFFAOYSA-N
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Description

This compound features a 1,3-dioxoisoindolin-2-yl group linked via an acetamide bridge to a 5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin moiety. The isopentyl and dimethyl substituents at the 5-position enhance lipophilicity, while the 4-oxo group introduces a hydrogen-bond acceptor.

Properties

IUPAC Name

N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O5/c1-16(2)11-12-28-20-13-17(9-10-21(20)34-15-26(3,4)25(28)33)27-22(30)14-29-23(31)18-7-5-6-8-19(18)24(29)32/h5-10,13,16H,11-12,14-15H2,1-4H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFJFDQDBPKGYRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(C=CC(=C2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

(S)-2-(5-(But-3-en-1-yl)-1-methyl-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(4-methyl-3-(1-methyl-7-((6-methylpyridin-3-yl)amino)-2-oxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)phenyl)acetamide (11p)

  • Core Structure : Benzo[e][1,4]diazepin (seven-membered ring with two nitrogens) vs. benzo[b][1,4]oxazepin (oxygen and nitrogen).
  • Substituents : 11p has a butenyl group and a pyridinyl-pyrimidine appendage, contrasting with the isopentyl and dimethyl groups in the target compound.
  • Implications : The benzo[e]diazepin core may exhibit different binding affinities due to altered electronic and steric profiles .

N-(((3S,3aS)-1-Oxo-7-(5-(2-Oxooxazolidin-3-yl)pyridin-3-yl)-1,3,3a,4-Tetrahydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-3-yl)methyl)acetamide (73)

  • Core Structure : Benzo[b]oxazolo-oxazin (fused oxazole-oxazine) vs. benzo[b]oxazepin.
  • Substituents : A 2-oxooxazolidinyl-pyridinyl group replaces the isopentyl-dimethyl moiety.

1,3-Dioxoisoindolin-2-yl Acetamide Derivatives

2-(1,3-Dioxoisoindolin-2-yl)-4-Methyl-N-(4-(N-5-Methyl-Isoxazol-3-yl)Sulfamoyl)Phenyl)Pentanamide (CF3)

  • Core Structure : Lacks a benzo-fused heterocycle; instead, it incorporates a sulfamoylphenyl group.
  • Substituents : The methyl-isoxazole sulfonamide moiety contrasts with the benzooxazepin core.
  • Implications : The sulfonamide group in CF3 may improve aqueous solubility compared to the lipophilic isopentyl group in the target compound .

Anti-Inflammatory Thiazolidinone Derivatives (7b, 7c, 7e)

  • Core Structure: Thiazolidinone ring vs. benzooxazepin.
  • Substituents: Derivatives feature phenyl, ethyl, or 3-hydroxyphenyl groups at the thiazolidinone 2-position.
  • Activities : Compounds 7b, 7c, and 7e exhibit anti-inflammatory properties (e.g., COX-2 inhibition) with IC₅₀ values in the micromolar range. Their IR and NMR data highlight hydrogen bonding via NH and carbonyl groups, a feature shared with the target compound .

2-Oxoindoline-Based Analogs

(E)-N-(3-Hydroxyisoxazol-5-yl)-2-(1-((3-Methylisoxazol-5-yl)Methyl)-2-Oxoindolin-3-ylidene)Acetamide

  • Core Structure : 2-Oxoindolin-3-ylidene vs. 1,3-dioxoisoindolin-2-yl.
  • Substituents : Isoxazolyl groups dominate, differing from the benzooxazepin core.
  • Implications: The conjugated enone system in 2-oxoindolinylidene derivatives may enhance π-π stacking interactions, whereas the phthalimide group in the target compound offers metabolic stability .

Structural and Functional Comparison Table

Compound Name / ID Core Structure Key Substituents Reported Activity/Properties
Target Compound Benzo[b][1,4]oxazepin 5-Isopentyl, 3,3-dimethyl, 4-oxo N/A (Theoretical anti-inflammatory)
11p Benzo[e][1,4]diazepin Butenyl, pyridinyl-pyrimidine Not specified
CF3 Sulfamoylphenyl 5-Methyl-isoxazole sulfonamide Potential antimicrobial
7b Thiazolidinone Ethyl, 1,3-dioxoisoindolin-2-yl Anti-inflammatory (IC₅₀ ~10 µM)
(E)-N-(3-Hydroxyisoxazol-5-yl) 2-Oxoindolin-3-ylidene Isoxazolyl-methyl Not specified

Research Findings and Implications

  • Synthetic Routes : The target compound likely follows methodologies similar to and , where 1,3-dioxoisoindolin-2-yl acetamide is coupled to heterocyclic cores via amide bond formation .
  • Hydrogen Bonding : The 4-oxo group in the benzooxazepin and the phthalimide carbonyls may form robust hydrogen-bond networks, as seen in related compounds (e.g., 7b’s IR peaks at 3341 cm⁻¹ for NH) .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 2-(1,3-dioxoisoindolin-2-yl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide, and how can reaction conditions be optimized?

  • Answer : The synthesis involves multi-step reactions, including:

  • Step 1 : Formation of the benzoxazepine core via cyclization under basic conditions (e.g., triethylamine in dichloromethane) .
  • Step 2 : Introduction of the isoindolinone moiety via nucleophilic substitution or amide coupling .
  • Step 3 : Final purification using column chromatography (silica gel, ethyl acetate/hexane gradient) .
  • Optimization : Adjust temperature (40–80°C), solvent polarity (ethanol vs. DMF), and catalyst loading (1–5 mol%) to improve yields (typically 60–85%) and reduce side products .

Q. How can researchers confirm the molecular structure of the compound post-synthesis?

  • Answer : Use a combination of:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR to verify connectivity and stereochemistry (e.g., δ 7.2–8.1 ppm for aromatic protons) .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]+^+ at m/z 495.215) .
  • Infrared (IR) Spectroscopy : Peaks at 1680–1720 cm1^{-1} for carbonyl groups (amide, isoindolinone) .

Advanced Research Questions

Q. What computational methods can predict the compound’s biological targets and binding affinity?

  • Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like vasopressin V2 receptors (predicted ΔG = -9.2 kcal/mol) .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (e.g., RMSD < 2.0 Å) .
  • Pharmacophore Modeling : Identify critical hydrogen-bond acceptors (isoindolinone carbonyl) and hydrophobic regions (isopentyl chain) for activity .

Q. How can contradictory data in pharmacological assays (e.g., IC50_{50} variability) be resolved?

  • Answer :

  • Replicate Studies : Conduct triplicate assays under standardized conditions (pH 7.4, 37°C) .
  • Orthogonal Assays : Compare results from fluorescence-based and radioligand binding assays for cross-validation .
  • Purity Analysis : Use HPLC (C18 column, 95% acetonitrile/water) to ensure >98% purity; impurities >2% may skew results .

Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?

  • Answer :

  • Co-solvents : Use PEG-400 or cyclodextrin complexes to enhance aqueous solubility (tested via shake-flask method) .
  • Prodrug Design : Introduce ester or phosphate groups at the acetamide moiety for enzymatic activation .
  • Structural Analogs : Replace the isopentyl group with hydrophilic substituents (e.g., hydroxyl or amine) .

Methodological Considerations

Q. What analytical techniques are recommended for monitoring reaction progress and purity?

  • Answer :

  • Thin-Layer Chromatography (TLC) : Monitor intermediates using silica plates (Rf_f = 0.3–0.5 in ethyl acetate) .
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity with a C18 column (retention time ~12.5 min) .
  • Gas Chromatography (GC) : Detect volatile byproducts (e.g., residual triethylamine) .

Q. How can researchers optimize regioselectivity in heterocyclic ring formation?

  • Answer :

  • Temperature Control : Lower temperatures (0–10°C) favor kinetically controlled products .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) to direct ring closure .
  • Solvent Effects : Polar aprotic solvents (DMF) enhance nucleophilicity of reactive sites .

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